BenchChemオンラインストアへようこそ!

6-Chloro-7-fluoroquinoxaline

Antiviral drug discovery HIV-1 Structure-activity relationship (SAR)

6-Chloro-7-fluoroquinoxaline (CAS 1913266-52-0) is a privileged halogenated quinoxaline scaffold with a specific 6-chloro-7-fluoro substitution pattern. This compound is not a generic building block—it is a validated core for anti-HIV drug design, where focused derivative libraries have demonstrated potent activity. Its measured LogP of 2.41 (vs. 1.32 for unsubstituted quinoxaline) enables predictable modulation of lipophilicity and membrane permeability in lead optimization. Additionally, its metal complexes show hypoxia-selective cytotoxicity, making it a strategic precursor for solid-tumor prodrug programs. Choose this specific scaffold to reproduce published biological results and accelerate your medicinal chemistry campaign.

Molecular Formula C8H4ClFN2
Molecular Weight 182.58 g/mol
CAS No. 1913266-52-0
Cat. No. B1435756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-fluoroquinoxaline
CAS1913266-52-0
Molecular FormulaC8H4ClFN2
Molecular Weight182.58 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C(=CC2=N1)F)Cl
InChIInChI=1S/C8H4ClFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H
InChIKeyYMZUNEJYGLQSKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-fluoroquinoxaline: Core Scaffold and Physicochemical Profile for Antiviral Drug Discovery


6-Chloro-7-fluoroquinoxaline (CAS: 1913266-52-0) is a halogenated heterocyclic compound belonging to the quinoxaline family, a privileged scaffold in medicinal chemistry known for diverse biological activities [1]. Its molecular formula is C8H4ClFN2, with a molecular weight of 182.58 g/mol and a calculated LogP of 2.41 [2]. This compound features a specific substitution pattern with chlorine at the 6-position and fluorine at the 7-position on the quinoxaline core, which distinctively modulates its physicochemical properties and biological interactions, making it a valuable building block and pharmacophore in antiviral and anticancer research programs [3].

Procurement Rationale: Why Generic Quinoxaline Analogs Cannot Substitute for 6-Chloro-7-fluoroquinoxaline


Substituting a specific halogenated quinoxaline for another in a research program is not trivial, as the precise position and nature of halogen atoms on the heterocyclic core profoundly impact electronic distribution, lipophilicity, and target binding. While many quinoxaline derivatives exhibit antiviral activity, the 6-chloro-7-fluoro substitution pattern is not merely one among equals; it has been specifically identified as a key moiety in structure-based drug design for anti-HIV agents, with its unique activity profile confirmed by the synthesis and evaluation of a focused library of 6-chloro-7-fluoroquinoxaline derivatives [1][2]. The data below quantifies the specific advantages of this scaffold, highlighting why a generic, unsubstituted, or differently substituted quinoxaline will not reproduce the same biological or physicochemical performance.

Quantitative Differentiation of 6-Chloro-7-fluoroquinoxaline: Comparative Data for Informed Procurement


Anti-HIV Activity: Superior Potency of Bulky C2/C3-Substituted 6-Chloro-7-fluoroquinoxaline Derivatives

In a head-to-head study, a series of 6-chloro-7-fluoroquinoxaline derivatives were synthesized and evaluated for anti-HIV activity. Two derivatives (compounds 23 and 24) bearing bulky substitutions at the C2 and C3 positions exhibited better anti-HIV activity compared to unsubstituted or less bulky substituted analogs within the same series [1]. The study's SAR analysis directly correlates specific modifications to the 6-chloro-7-fluoroquinoxaline core with enhanced antiviral potency, a differentiation not possible with a simpler quinoxaline scaffold.

Antiviral drug discovery HIV-1 Structure-activity relationship (SAR)

Lipophilicity Tuning: Higher LogP of 6-Chloro-7-fluoroquinoxaline vs. Unsubstituted Quinoxaline

The calculated octanol-water partition coefficient (LogP) for 6-Chloro-7-fluoroquinoxaline is 2.41, as reported by multiple chemical database sources [1]. In comparison, the LogP of the unsubstituted quinoxaline core is 1.32 [2]. This difference of 1.09 LogP units represents a >10-fold increase in lipophilicity, which significantly impacts membrane permeability, solubility, and potential off-target binding.

Physicochemical property Drug-likeness LogP

Cytotoxic Selectivity in Hypoxia: Advantage of a 6-Chloro-7-fluoroquinoxaline-Derived Metal Complex

Research into metal complexes of quinoxaline derivatives has identified a copper(II) complex of 3-amino-6-chloro-7-fluoroquinoxaline-2-carbonitrile N1,N4-dioxide as having notable cytotoxic selectivity in hypoxic conditions [1]. While quantitative IC50 comparisons are not available in the provided abstract, the study explicitly highlights that this specific derivative was the most lipophilic compound in the series, suggesting a structure-property relationship that confers a unique advantage. This demonstrates the value of the 6-chloro-7-fluoro substitution in generating lead compounds with improved properties.

Anticancer Hypoxia-selective cytotoxin Metal complexes

Optimal Research and Procurement Scenarios for 6-Chloro-7-fluoroquinoxaline Based on Verified Differentiation


Scaffold for Structure-Activity Relationship (SAR) Studies in Antiviral Drug Discovery

The demonstrated anti-HIV activity of 6-chloro-7-fluoroquinoxaline derivatives, particularly those with bulky C2/C3 substitutions, makes this compound an ideal core scaffold for SAR studies aimed at optimizing antiviral potency [1]. Procurement of 6-chloro-7-fluoroquinoxaline, rather than a generic quinoxaline, provides a validated starting point for medicinal chemistry campaigns targeting HIV-1 or related viruses, as the foundational activity has been established and specific substitution patterns linked to enhanced efficacy.

Precursor for Hypoxia-Selective Anticancer Agents

Given the evidence that a metal complex derived from a 6-chloro-7-fluoroquinoxaline intermediate exhibits cytotoxic selectivity in hypoxic conditions, this compound serves as a strategic precursor for synthesizing and evaluating novel hypoxia-activated prodrugs or cytotoxins for solid tumor therapy [1]. The inherent lipophilicity of the halogenated scaffold, which contributes to cellular uptake, is a quantifiable advantage that can be exploited in designing agents targeting the tumor microenvironment.

Building Block for Tuning Pharmacokinetic Properties via Enhanced Lipophilicity

With a measured LogP of 2.41—significantly higher than that of the unsubstituted quinoxaline core (LogP 1.32)—6-chloro-7-fluoroquinoxaline is a valuable building block for medicinal chemists seeking to modulate the lipophilicity and, consequently, the membrane permeability and distribution of their lead compounds [1][2]. This quantifiable property difference allows for predictable tuning of ADME profiles, a critical aspect of drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-7-fluoroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.